3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide
Overview
Description
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of an amino group, a bromine atom, and a carboxylic acid derivative on a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide typically involves the bromination of 3-amino-2-pyrazinecarboxylic acid followed by the introduction of a methoxymethylamide group. One common method includes:
Methoxymethylation: The brominated intermediate is then reacted with methoxymethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and primary amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or secondary amines.
Oxidation Products: Nitro derivatives are common oxidation products.
Reduction Products: Reduced amines are typical products of reduction reactions.
Scientific Research Applications
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and bromine groups allows it to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function . The methoxymethylamide group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: Lacks the bromine atom and methoxymethylamide group, making it less reactive in certain substitution reactions.
6-Bromopyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrazine ring, leading to different reactivity and applications.
2-Amino-5-bromopyridine: Contains a bromine atom and amino group but lacks the carboxylic acid and methoxymethylamide functionalities.
Uniqueness
The presence of both an amino group and a bromine atom on the pyrazine ring allows for diverse chemical modifications, while the methoxymethylamide group enhances its solubility and bioavailability .
Properties
IUPAC Name |
3-amino-6-bromo-N-(methoxymethyl)pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN4O2/c1-14-3-11-7(13)5-6(9)10-2-4(8)12-5/h2H,3H2,1H3,(H2,9,10)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVCSFYFKISQDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)C1=NC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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